1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL
CAS No.: 433965-07-2
Cat. No.: VC7387278
Molecular Formula: C30H40N2O3
Molecular Weight: 476.661
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433965-07-2 |
|---|---|
| Molecular Formula | C30H40N2O3 |
| Molecular Weight | 476.661 |
| IUPAC Name | 1-[4-(1-adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol |
| Standard InChI | InChI=1S/C30H40N2O3/c1-34-28-8-4-26(5-9-28)32-12-10-31(11-13-32)20-27(33)21-35-29-6-2-25(3-7-29)30-17-22-14-23(18-30)16-24(15-22)19-30/h2-9,22-24,27,33H,10-21H2,1H3 |
| Standard InChI Key | PUECVCSPYSIXSA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)O |
Introduction
Chemical Structure and Nomenclature
The systematic name 1-[4-(adamantan-1-yl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol delineates its molecular composition with precision. The core structure consists of a propan-2-ol backbone substituted at positions 1 and 3 by two distinct pharmacophores:
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Position 1: A 4-(adamantan-1-yl)phenoxy group, where the adamantane moiety (a diamondoid hydrocarbon) confers high lipophilicity and conformational rigidity.
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Position 3: A 4-(4-methoxyphenyl)piperazine unit, a common scaffold in neuroactive compounds known to interact with serotonin and dopamine receptors .
Molecular Formula and Physicochemical Properties
The molecular formula is C₃₀H₃₉N₃O₃, yielding a molecular weight of 505.65 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~4.2 (estimated) |
| Hydrogen Bond Donors | 2 (hydroxyl, piperazine NH) |
| Hydrogen Bond Acceptors | 6 (ether, hydroxyl, piperazine) |
| Rotatable Bonds | 8 |
The adamantane group enhances metabolic stability and membrane permeability, while the methoxyphenylpiperazine moiety contributes to receptor-binding affinity.
Synthesis and Characterization
The synthesis of 1-[4-(adamantan-1-yl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol involves multi-step organic reactions, typically proceeding via the following stages:
Synthesis of 4-(Adamantan-1-yl)phenol
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Friedel-Crafts Alkylation: Adamantane is reacted with phenol in the presence of AlCl₃ to introduce the adamantyl group at the para position.
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Purification: Recrystallization from ethanol yields 4-(adamantan-1-yl)phenol with >95% purity.
Preparation of 1-(4-Methoxyphenyl)piperazine
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Buchwald-Hartwig Amination: 4-Bromoanisole is coupled with piperazine using a palladium catalyst to form the substituted piperazine .
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Isolation: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Core Assembly via Nucleophilic Substitution
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Epoxide Intermediate: Epichlorohydrin is treated with 4-(adamantan-1-yl)phenol under basic conditions to form 1-(4-(adamantan-1-yl)phenoxy)oxirane.
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Ring-Opening Reaction: The epoxide reacts with 1-(4-methoxyphenyl)piperazine in ethanol at 80°C, yielding the target compound after 12 hours .
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Final Purification: High-performance liquid chromatography (HPLC) with a C18 column achieves >98% purity.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, aryl), 6.85 (d, 2H, methoxyphenyl), 4.10–3.95 (m, 2H, CH₂O), 3.80 (s, 3H, OCH₃), 2.90–2.70 (m, 8H, piperazine), 2.10 (s, 9H, adamantane).
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IR (KBr): 3350 cm⁻¹ (O-H), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).
Pharmacological Activity and Mechanism of Action
While direct studies on this compound are scarce, structurally related piperazine derivatives exhibit notable bioactivity:
Serotonin Receptor Modulation
Analogous compounds demonstrate affinity for 5-HT₁A and 5-HT₂A receptors, with IC₅₀ values ranging from 50–200 nM . The methoxyphenyl group may enhance serotonin receptor binding through π-π interactions, while the adamantane moiety could influence pharmacokinetics by delaying hepatic clearance.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Phenoxy-piperazinylpropanols similar to this compound have shown PTP1B inhibitory activity (e.g., 31.58% inhibition at 100 μM in vitro) . Molecular docking suggests hydrogen bonding between the propan-2-ol hydroxyl and Arg221 in PTP1B’s active site, a mechanism potentially conserved in this adamantane-containing analog .
Therapeutic Applications and Future Directions
Neuropsychiatric Disorders
The dual serotoninergic and dopaminergic activity inferred from its structure positions this compound as a potential anxiolytic or antidepressant. Preclinical models of anxiety (e.g., elevated plus maze) could validate these effects.
Metabolic Disease Management
PTP1B inhibition aligns with strategies to improve insulin sensitivity. Comparative studies with existing inhibitors (e.g., trodusquemine) are warranted to assess efficacy and safety.
Drug Delivery Optimization
The adamantane moiety’s lipophilicity suggests suitability for nanoparticle-based delivery systems to enhance bioavailability. Formulation studies using polylactic-co-glycolic acid (PLGA) nanoparticles could optimize therapeutic indices.
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